1-(2-(噻吩-3-基)乙基)-3-(邻甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

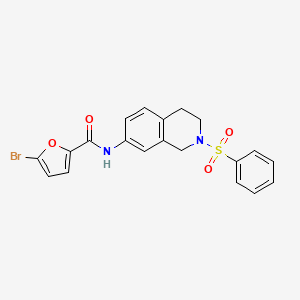

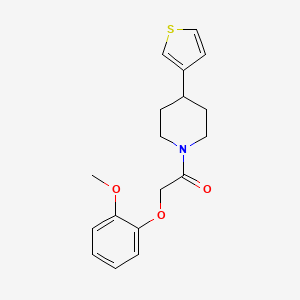

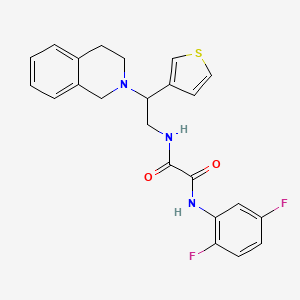

The compound "1-(2-(Thiophen-3-yl)ethyl)-3-(o-tolyl)urea" is a urea derivative characterized by the presence of a thiophene ring and an o-tolyl group. Urea derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They often serve as key intermediates in the synthesis of various pharmacologically active agents, including enzyme inhibitors and receptor antagonists .

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In the context of the provided papers, similar synthetic strategies are employed to create a variety of urea compounds with different substituents. For instance, the synthesis of 1-aryl-3-substituted phenyl ureas involves the condensation of a chiral amine with substituted phenyl isocyanates under mild conditions . This method could potentially be adapted to synthesize the compound by using the appropriate thiophene-containing amine and o-tolyl isocyanate.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The orientation of substituents can influence the compound's ability to interact with biological targets. For example, the phenylethyl group in certain chiral (thio)ureas adopts a specific orientation due to 1,3-allylic strain with the (thio)carbonyl group, which can affect their catalytic activity in asymmetric synthesis . Similarly, the spatial arrangement of the thiophene and o-tolyl groups in "1-(2-(Thiophen-3-yl)ethyl)-3-(o-tolyl)urea" would be expected to play a significant role in its biological interactions.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, often acting as ligands or organocatalysts. Chiral (thio)ureas have been tested as Lewis basic organocatalysts in epoxide ring opening and aldolic condensation, with some derivatives showing promising results . The reactivity of "1-(2-(Thiophen-3-yl)ethyl)-3-(o-tolyl)urea" in such reactions would depend on the electronic and steric properties imparted by the thiophene and o-tolyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of aromatic and heteroaromatic rings can affect these properties, potentially enhancing the compound's lipophilicity and thus its ability to permeate biological membranes . The specific properties of "1-(2-(Thiophen-3-yl)ethyl)-3-(o-tolyl)urea" would need to be determined experimentally, but insights can be gained from related compounds in the literature.

科学研究应用

乙酰胆碱酯酶抑制剂

合成了结构与指定化合物相似的柔性 1-(2-氨基乙氧基)-3-芳(邻)基(硫代)脲,并评估了它们作为乙酰胆碱酯酶抑制剂的潜力。这项研究旨在优化药效基团之间的间隔长度以增强抑制活性,表明该化合物在设计针对阿尔茨海默病等神经退行性疾病的药物中具有潜在应用 (Vidaluc 等人,1995)。

新型衍生物的合成

涉及与 1-(2-(噻吩-3-基)乙基)-3-(邻甲苯基)脲 结构相似的化合物的吡啶和萘啶衍生物的新型合成的研究。这项工作产生了在制药领域具有潜在应用的衍生物,证明了该化合物在推进合成有机化学中的作用 (Abdelrazek 等人,2010)。

锕系元素和镧系元素络合

对与目标化合物具有功能相似性的 N,N'-二乙基-N,N'-二甲苯基-2,9-二酰胺-1,10-菲咯啉配体的研究探索了它们与锕系元素和镧系元素形成络合物的能力。这些发现对核废料处理和从混合物中分离这些金属具有影响,表明了潜在的环境应用 (Xiao 等人,2015)。

光致发光特性

与所讨论的化合物相关的镧系元素-噻吩-2,5-二羧酸酯骨架的光致发光特性进行了研究。这项研究表明在为传感器和光学器件开发新型发光材料中具有潜在应用 (Zhan 等人,2012)。

非线性光学限制

设计并合成了与目标化合物相似的噻吩染料,以增强非线性光学限制,适用于保护人眼和光学传感器。这表明该化合物在开发光电器件和光子学中的实用性 (Anandan 等人,2018)。

属性

IUPAC Name |

1-(2-methylphenyl)-3-(2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-11-4-2-3-5-13(11)16-14(17)15-8-6-12-7-9-18-10-12/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEQMNSXRIVQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)